Satavaptan
CAS No.: 185913-78-4
Cat. No.: VC0004126
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185913-78-4 |
|---|---|
| Molecular Formula | C33H45N3O8S |
| Molecular Weight | 643.8 g/mol |
| IUPAC Name | N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide |
| Standard InChI | InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) |
| Standard InChI Key | QKXJWFOKVQWEDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC |
| Appearance | Solid powder |
Introduction
Pharmacological Profile of Satavaptan
Chemical Structure and Receptor Affinity
Satavaptan is a nonpeptide compound with the chemical name 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one . Its design enables high selectivity for vasopressin V2 receptors, demonstrated by binding affinity studies:
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V2 receptor inhibition: Ki = 0.64–4.1 nM (human, rat, bovine)
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Receptor specificity: >100-fold selectivity over V1A, V1B, and oxytocin receptors
This specificity minimizes off-target effects, distinguishing it from non-selective vasopressin antagonists.
Mechanism of Action
Satavaptan antagonizes vasopressin-mediated water reabsorption through precise molecular interactions:
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V2 receptor blockade: Prevents vasopressin-induced cAMP production in renal collecting duct cells .
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Aquaporin-2 regulation: Reduces apical membrane expression of AQP2 water channels, impairing water permeability .
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Hormonal feedback: Acute administration increases plasma vasopressin (+1 pg/ml per 1% plasma osmolality change) and aldosterone levels as compensatory responses .
Table 1: Aquaretic Effects in Animal Models
| Species | Dose (mg/kg) | Urine Flow Rate Increase | Urine Osmolality Decrease | Duration |
|---|---|---|---|---|
| Rat (IV) | 0.003–0.3 | 2.5–4.8 mL/h | 800–1200 mOsm/kg | 6–24 h |
| Rat (Oral) | 0.03–10 | 1.8–3.2 mL/h | 600–950 mOsm/kg | 6–12 h |
| Dog (Oral) | 1–5 | 3.1–5.4 mL/h | 700–1100 mOsm/kg | 8–18 h |
Data derived from Serradeil-Le Gal et al. (2002) and Pouzet et al. (2004) studies
Clinical Applications in Cirrhosis and Ascites
Hyponatremia Correction
A randomized trial (N=46) demonstrated satavaptan's efficacy in cirrhosis-associated hyponatremia :
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25 mg/day group: Serum [Na+] increased from 128 ± 4 to 136 ± 3 mmol/L (p = 0.011)
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50 mg/day group: Normalization to 140 ± 6 mmol/L (p < 0.0001)
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Response rates: 79–83% vs. 13% placebo (≥5 mmol/L increase or normalization)
Notably, 21% of high-dose recipients developed hypernatremia (Na+ >145 mmol/L), necessitating careful monitoring .
Ascites Management
Three phase III trials (N=1,200) yielded mixed results :
Study 1 (Uncomplicated Ascites, N=463):
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Primary endpoint (ascites worsening): HR 0.89 (95% CI 0.72–1.10; p=NS)
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Secondary outcomes:
Study 2 (Refractory Ascites, N=497):
Study 3 (Prevention of Recurrence, N=240):
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Paracentesis frequency: 1.2 vs. 1.5/patient (placebo; p=0.07)
Emerging Therapeutic Applications
Polycystic Kidney Disease
Preclinical models show:
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Cyst volume reduction: 38–42% vs. controls (p<0.01)
Renal Cell Carcinoma
In vitro studies demonstrate:
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Tumor growth inhibition: 45–60% at 10 μM concentrations
Pharmacokinetic Properties
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 60–75% | Dose-proportional (5–50 mg) |
| Tmax | 3 h | Unaffected by food |
| Half-life | 14–17 h | Allows once-daily dosing |
| Protein binding | 94.5–96% | Primarily albumin |
| Excretion | Feces (78%), urine (22%) | CYP3A4-mediated metabolism |
Satavaptan's V2 receptor specificity offers distinct advantages in hyponatremia management, though ascites trial results underscore the need for patient stratification. Ongoing research should:
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Clarify mortality risks in refractory ascites subgroups
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Explore combination therapies with aldosterone antagonists
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Investigate long-term renal outcomes in polycystic kidney disease
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